molecular formula C27H24N2O4 B12029356 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 614748-18-4

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12029356
CAS No.: 614748-18-4
M. Wt: 440.5 g/mol
InChI Key: UJTLHHGZQRSTDU-WJTDDFOZSA-N
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Description

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the allyloxy group: This step involves the allylation of a hydroxybenzoyl precursor using an allyl halide in the presence of a base.

    Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction where the pyridine derivative is introduced.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Allyl halides, bases like NaOH or KOH

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazino)aniline: Another compound with a complex structure used in medicinal chemistry.

    4-(P-Tolyl)butyric acid: A simpler compound with similar functional groups used in organic synthesis.

Uniqueness

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for various scientific and industrial uses.

Properties

CAS No.

614748-18-4

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H24N2O4/c1-3-15-33-22-12-10-21(11-13-22)25(30)23-24(20-8-6-18(2)7-9-20)29(27(32)26(23)31)17-19-5-4-14-28-16-19/h3-14,16,24,30H,1,15,17H2,2H3/b25-23+

InChI Key

UJTLHHGZQRSTDU-WJTDDFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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